molecular formula C15H16F2N2OS B2734891 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide CAS No. 946373-38-2

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide

Cat. No. B2734891
M. Wt: 310.36
InChI Key: JGUQZYZVCWZZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(Dimethylamino)-2-(3-thienyl)ethyl]-5-methyl-4-propyl-2-thiophenecarboxamide” is a chemical compound with the molecular formula C17H24N2OS2. It has an average mass of 336.515 Da and a monoisotopic mass of 336.132996 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a dimethylaminoethyl group and a methylpropylthiophene carboxamide group .

Scientific Research Applications

Alzheimer's Disease Diagnostics

The derivative [18F]FDDNP, related to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide, has been utilized in positron emission tomography (PET) to detect the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This approach has shown promise in facilitating the diagnostic assessment of Alzheimer's and monitoring the response to experimental treatments by identifying areas of the brain affected by these pathological features, correlating with cognitive performance measures (Shoghi-Jadid et al., 2002).

Serotonin Receptor Research

Research into the bioisosteric analogues of N,N-dimethyltryptamine, such as thienopyrroles, has explored the potential of these compounds for affecting serotonin receptors. Although not directly substituting for LSD or DOI in drug discrimination paradigms, compounds like 6-[2-(N, N-dimethylamino)ethyl]-4H-thieno[3,2-b]pyrrole have shown to substitute for the 5-HT1A agonist LY293284 in rats, indicating their role in activating serotonin receptors without the hallucinogenic side effects associated with other compounds. This research suggests the delicate balance between chemical structure and receptor activation, opening pathways for developing new therapeutic agents targeting serotonin receptors (Blair et al., 1999).

Synthetic Opioid Analysis

The synthetic opioid U-47700, closely related structurally to the aforementioned compound, has been analyzed for its effects and implications in forensic analysis. Although originally designed as a potential alternative to traditional opioids with potentially reduced side effects and abuse liability, U-47700 has emerged as a new psychoactive substance posing significant challenges. The study of such compounds sheds light on the ongoing need to understand the pharmacological and toxicological properties of new synthetic opioids, which can inform regulatory and public health responses (Elliott et al., 2016).

Educational Applications in Organic Synthesis

An educational approach to the synthesis of N,N-diethyl-3-methylbenzamide (DEET) using COMU as a coupling reagent represents a modern, safe, and efficient method for introducing students to principles of amide bond formation, a fundamental reaction in organic chemistry. This example illustrates the importance of innovative methodologies in the synthesis of complex molecules, including pharmacologically relevant compounds, and highlights the role of education in fostering the next generation of chemists (Withey & Bajic, 2015).

Future Directions

The future directions for research on this compound are not specified in the sources I found .

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2OS/c1-19(2)13(10-6-7-21-9-10)8-18-15(20)14-11(16)4-3-5-12(14)17/h3-7,9,13H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUQZYZVCWZZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=C(C=CC=C1F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide

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